Deltamethrinic acid
Overview
Description
Deltamethrinic acid is a synthetic compound inspired by natural structures found in the flower head of the plant Chrysanthemum cinerariifolium. Its derivative, deltamethrin, is known for its extremely high insecticidal activity and very low mammalian toxicity, showcasing its significance in pest control without posing substantial risks to mammals (Krief, Jeanmart, & Kremer, 2009).
Synthesis Analysis
The synthesis of deltamethrinic acid has been extensively studied, with various synthetic routes developed, especially those originating from research laboratories. These synthetic approaches are inspired by natural compounds found in certain plants, highlighting the innovative adaptation of natural defenses against insects into synthetic compounds for broader applications (Krief, Jeanmart, & Kremer, 2009).
Molecular Structure Analysis
Deltamethrinic acid's molecular structure is closely related to that of natural pyrethroids, with specific attention to its cyclopropane carboxylic acid framework. This structure plays a critical role in its insecticidal properties, allowing for the development of various analogs aimed at enhancing its efficacy and stability (Sheshenev, Baird, & Bolesov, 2005).
Chemical Reactions and Properties
Deltamethrinic acid undergoes a range of chemical reactions that modify its structure and enhance its properties as an insecticide. These reactions include esterification to form deltamethrin, demonstrating its versatile chemical nature (D'angelo & Revial, 1983).
Physical Properties Analysis
The physical properties of deltamethrinic acid, such as solubility and melting point, are crucial for its formulation as an insecticide. These properties determine the compound's effectiveness in various environments and its application methods (Lee et al., 2002).
Chemical Properties Analysis
The chemical stability, reactivity, and degradation pathways of deltamethrinic acid are essential for understanding its behavior in the environment and its long-term efficacy as an insecticide. Studies have focused on its metabolism, identifying key metabolites and assessing their toxicity and impact on environmental and biological systems (Anand et al., 2006).
Scientific Research Applications
Toxicity and Protective Measures : Deltamethrin has been shown to induce hepatonephrotoxicity and oxidative stress in rats. Protective effects against its toxicity have been observed with the administration of Spirulina platensis, which minimizes the toxic effects through its antioxidant activity (Abdel-Daim, Abuzead, & Halawa, 2013).
Antioxidants as Mitigators : Studies have highlighted that antioxidants like Vitamin E and Alpha-lipoic acid can attenuate deltamethrin-induced oxidative damage and biochemical alterations in rats (Yousef, Awad, & Mohamed, 2006); (Abdou & Abdel-Daim, 2014).
Effects on Aquatic Life : Deltamethrin exposure induces oxidative stress and alters antioxidant systems in freshwater fish, suggesting its ecotoxicological impact on aquatic life (Sayeed et al., 2003).
Bioremediation Approaches : Certain bacterial strains, like Serratia marcescens, have shown potential in bioremediation, efficiently degrading deltamethrin in soil, thereby reducing its environmental impact (Cycoń, Żmijowska, & Piotrowska-Seget, 2014).
Genotoxic Effects : Deltamethrin has genotoxic effects, as evident from studies on human peripheral blood leukocytes, indicating the potential for DNA damage (Villarini et al., 1998).
Synthesis and Insecticidal Activity : The structure of deltamethrinic acid is inspired by compounds found in Chrysanthemum cinerariifolium. Its ester, deltamethrin, shows high insecticidal activity and low toxicity to mammals (Krief, Jeanmart, & Kremer, 2009).
Neurotoxic Effects and Neuroprotection : Deltamethrin exposure leads to neurobehavioral deficits and hippocampal tissue damages. Neuroprotective agents like syringic acid can mitigate these effects, highlighting the importance of antioxidant therapy in counteracting neurotoxicity (Ogut et al., 2019).
Future Directions
properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltamethrinic acid | |
CAS RN |
53179-78-5, 63597-73-9 | |
Record name | Deltamethrinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELTAMETHRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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